8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites . This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar methoxyphenyl group but differs in its core structure, which is based on an indole rather than a purino[7,8-a]imidazole.
5-(4-Methoxyphenyl)-1H-imidazole: This compound also contains a methoxyphenyl group and an imidazole core, but lacks the purine structure present in 8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which include a purine core, an imidazole ring, and various substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-5-6-7-12-25-20(28)18-19(24(3)22(25)29)23-21-26(15(2)13-27(18)21)14-16-8-10-17(30-4)11-9-16/h8-11,13H,5-7,12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMBZZDJBDHXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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